molecular formula C13H14N2O3S B2939020 1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1795445-94-1

1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2939020
CAS No.: 1795445-94-1
M. Wt: 278.33
InChI Key: RIZLENIMJUALFM-UHFFFAOYSA-N
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Description

1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that combines a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

The synthesis of 1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. The synthetic route may include:

    Formation of the Thiophene Derivative:

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, which involves the reaction of a suitable precursor with a base under controlled conditions.

    Coupling with Pyrrolidine-2,5-dione: The final step involves coupling the azetidine derivative with pyrrolidine-2,5-dione under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione include:

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure but differ in their functional groups and overall reactivity.

    Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid have similar ring structures but different substituents, leading to varied chemical and biological properties.

    Pyrrolidine-2,5-dione Derivatives: Compounds like succinimide and phthalimide share the pyrrolidine-2,5-dione core but differ in their substituents and applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components.

Properties

IUPAC Name

1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-4-10(19-7-8)13(18)14-5-9(6-14)15-11(16)2-3-12(15)17/h4,7,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZLENIMJUALFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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